(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
The compound "(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone" features a pyrazoline core substituted with heteroaromatic furan and thiophene rings. The pyrazoline scaffold is known for its bioactivity, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-16(15-6-3-9-22-15)18-12(13-4-1-7-20-13)10-11(17-18)14-5-2-8-21-14/h1-9,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHKSYMLVIAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antifungal activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.47 g/mol. The structure features a furan ring and a thiophene ring, which contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. A notable study reported IC50 values for related compounds against human cancer cell lines such as H460 and A549, highlighting their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7a | H460 | 208.58 |
| 7b | HT-29 | 238.14 |
These findings suggest that the pyrazole moiety in the compound contributes to its potent anticancer effects.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazoles have been documented to possess antibacterial and antifungal activities. For example, derivatives have shown efficacy against resistant bacterial strains and fungi . The presence of the thiophene and furan rings enhances these properties due to their electron-rich nature, which can interact with microbial enzymes.
Anti-inflammatory Activity
Anti-inflammatory effects have also been attributed to pyrazole derivatives. The compound may inhibit key inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Research indicates that similar compounds can reduce pro-inflammatory cytokines in vitro .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in cancer cell proliferation and inflammation.
- Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to target proteins associated with cancer progression and inflammatory pathways .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole derivatives may modulate oxidative stress levels in cells, contributing to their anticancer effects.
Case Studies
Several case studies have evaluated the biological activity of related pyrazole compounds:
- Breast Cancer Study : A series of pyrazoline derivatives were tested against the T-47D breast cancer cell line, with some showing promising results in inhibiting cell growth .
- Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were tested against common pathogens, demonstrating significant antibacterial activity against strains like E. coli and Staphylococcus aureus .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including (5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a series of pyrazole derivatives were evaluated for their cytotoxicity against human cancer cells using the MTT assay, demonstrating promising results in inhibiting cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. The compound has been tested for its ability to reduce inflammation in animal models, showing efficacy comparable to standard anti-inflammatory drugs like Indomethacin. In vivo studies have indicated that these compounds can significantly decrease paw edema induced by carrageenan in rats .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes, such as monoamine oxidases (MAOs), is another area of interest. Modifications to the pyrazole structure have been linked to increased selectivity and potency against these enzymes, which are crucial targets in treating neurodegenerative diseases .
Materials Science
Synthesis of Functional Materials
this compound has been explored for its role in developing functional materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics. Research has focused on integrating these compounds into organic light-emitting diodes (OLEDs) and organic solar cells, where they can enhance charge transport and stability .
Corrosion Inhibition
Studies have shown that certain pyrazole derivatives can act as effective corrosion inhibitors for metals in acidic environments. The protective films formed by these compounds on metal surfaces have demonstrated improved resistance to corrosion, making them valuable in industrial applications .
Agricultural Applications
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Pyrazole derivatives have shown effectiveness against various agricultural pests and pathogens, suggesting their potential use as biopesticides. Research has indicated that these compounds can disrupt the biological processes of pests, leading to reduced populations without the adverse effects associated with conventional pesticides .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
| Compound | Substituents | Reported Bioactivity | Reference |
|---|---|---|---|
| Target Compound: (5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | 5-(furan-2-yl), 3-(thiophen-2-yl), thiophen-2-yl methanone | Hypothesized antimicrobial activity | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) | 4-chlorophenyl, 4-fluorophenyl, triazole, thiazole | Antimicrobial (explicitly reported) | |
| 5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | 2-hydroxyphenyl, 4-methoxyphenyl | Not specified (structural focus) | |
| 5-(Furan-2-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 4-nitrophenyl, phenyl | Supplier-listed (no explicit bioactivity) | |
| 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 4-fluorophenyl, thiophen-2-yl, phenol | Synthetic intermediate (no bioactivity) |
Key Observations:
Substituent Effects on Bioactivity :
- The antimicrobial activity of Compound 4 highlights the importance of halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) and thiazole rings in enhancing bioactivity. In contrast, the target compound replaces these groups with thiophene and furan moieties, which may alter electronic properties and binding interactions.
- The hydroxyl and methoxy groups in 's compound could improve solubility but may reduce membrane permeability compared to the hydrophobic thiophene substituents in the target compound.
The sulfur atom in thiophene enhances polarizability compared to furan's oxygen, possibly improving binding to hydrophobic pockets . The absence of nitro or halogen groups in the target compound may reduce cytotoxicity, a common issue with nitrophenyl derivatives .
Structural Characterization :
- Isostructural analogs (e.g., Compounds 4 and 5 in ) crystallize in triclinic systems with planar conformations, suggesting similar packing patterns for the target compound. The perpendicular orientation of one fluorophenyl group in Compound 4 contrasts with the coplanar thiophene-furan system in the target compound, which may influence crystal packing and stability.
Q & A
Q. What is the standard synthetic protocol for this compound, and what parameters critically influence reaction yield?
The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate. A typical procedure involves refluxing equimolar amounts of the ketone precursor and hydrazine hydrate in glacial acetic acid for 4 hours, followed by filtration, ethanol washing, and recrystallization from ethanol . Key parameters include:
- Solvent choice : Glacial acetic acid promotes cyclization.
- Reaction time : Prolonged reflux (≥4 hours) ensures complete conversion.
- Purification : Ethanol recrystallization removes unreacted starting materials. Yields typically range from 60–75%, depending on substituent electronic effects.
Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and confirms the 4,5-dihydropyrazole ring conformation. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559°) provide definitive structural validation .
- NMR spectroscopy : ¹H NMR distinguishes thiophene (δ 6.8–7.5 ppm) and furan (δ 6.3–7.2 ppm) protons, while ¹³C NMR identifies carbonyl signals (δ 180–190 ppm).
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (N₂/Ar) at –20°C to minimize degradation. Organic degradation, particularly of the dihydropyrazole ring, can occur over time due to oxidation or hydrolysis. Continuous cooling is advised for long-term studies .
Advanced Research Questions
Q. How can synthesis be optimized to enhance purity and scalability?
- Solvent alternatives : Replace glacial acetic acid with ethanol or DMF to reduce corrosivity. shows refluxing in ethanol for 2 hours achieves comparable cyclization .
- Catalysts : Add p-toluenesulfonic acid (0.1 eq.) to accelerate reaction kinetics.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) for higher-purity isolates (>95%).
Q. What experimental variables explain contradictory biological activity data across assays?
Systematic evaluation should focus on:
- Sample degradation : Organic compounds in aqueous buffers degrade within hours, altering bioactivity. Use freshly prepared solutions and validate stability via HPLC .
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can modulate ligand-receptor interactions.
- Structural analogs : highlights substituent effects (e.g., bromophenyl vs. thiophene) on activity; ensure batch-to-batch consistency in substituent positions .
Q. How can computational methods complement experimental studies of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
- Molecular docking : Screens potential targets (e.g., kinases, GPCRs) by modeling interactions with the methanone and dihydropyrazole moieties.
- MD simulations : Assess stability of the 4,5-dihydro-1H-pyrazole ring in physiological conditions.
Q. What strategies resolve diastereomeric purity challenges in the 4,5-dihydropyrazole ring?
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers.
- X-ray crystallography : Definitive for assigning absolute configuration (e.g., R/S designation) .
- Circular Dichroism (CD) : Detects optical activity in solution-phase studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
